C14-Dihydroceramide

Description

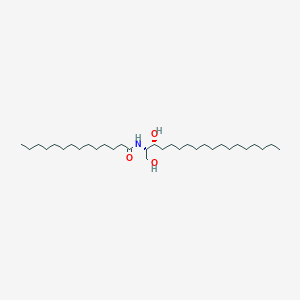

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H65NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-25-27-31(35)30(29-34)33-32(36)28-26-24-22-20-17-14-12-10-8-6-4-2/h30-31,34-35H,3-29H2,1-2H3,(H,33,36)/t30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTSZXVRDXQARY-IOWSJCHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H65NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437370 | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61389-70-6 | |

| Record name | C14-Dihydroceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61389-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C14 Dihydroceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolism of N Tetradecanoyl Sphinganine

Biosynthesis and Metabolism of N-(tetradecanoyl)-sphinganine

The cellular pool of N-(tetradecanoyl)-sphinganine is maintained through two primary pathways: de novo synthesis and the salvage pathway.

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids is the primary route for generating new sphinganine (B43673) backbones. mdpi.comresearchgate.net This process occurs on the cytosolic face of the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that build the molecule from simpler precursors. oup.comfrontiersin.orgnih.gov

Central to the formation of N-(tetradecanoyl)-sphinganine are the ceramide synthases (CerS), a family of six mammalian enzymes responsible for the N-acylation of the sphinganine base. nih.govavantiresearch.com Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths, thereby determining the acyl chain composition of the resulting dihydroceramide (B1258172). frontiersin.orgnih.gov This specificity is crucial as ceramides (B1148491) with different acyl chain lengths can have distinct biological functions. avantiresearch.com

Ceramide Synthase 5 (CERS5) is the key enzyme involved in the synthesis of N-(tetradecanoyl)-sphinganine. CERS5 displays a high selectivity for palmitoyl-CoA (C16:0-CoA) and, to a lesser extent, myristoyl-CoA (C14:0-CoA). frontiersin.orguniprot.orgresearchgate.net It catalyzes the transfer of the myristoyl group from myristoyl-CoA to the amino group of sphinganine, forming N-(tetradecanoyl)-sphinganine. uniprot.orgrhea-db.org

| Enzyme | Preferred Acyl-CoA | Resulting Dihydroceramide |

| Ceramide Synthase 5 (CERS5) | Myristoyl-CoA (C14:0) | N-(tetradecanoyl)-sphinganine |

| Palmitoyl-CoA (C16:0) | N-palmitoylsphinganine |

The nematode Caenorhabditis elegans possesses three ceramide synthases: HYL-1, HYL-2, and LAGR-1. nih.gov These enzymes also exhibit substrate preferences for fatty acyl-CoAs of varying chain lengths. uniprot.org While HYL-1 is responsible for synthesizing ceramides with shorter (C16-C18) and very long-chain (≥C24) fatty acids, HYL-2 shows a preference for long and very long-chain fatty acyl-CoAs (C20-C23). nih.govuniprot.org The substrate preference of LAGR-1 remains to be fully elucidated. nih.gov Studies have shown that C. elegans can be attracted to bacteria that produce specific metabolites, indicating a sophisticated interplay between diet, microbial metabolism, and the nematode's sensory perception. plos.orgelifesciences.org

Precursors and Enzymatic Steps Involved in N-(Tetradecanoyl)-sphinganine Formation

The de novo synthesis of N-(tetradecanoyl)-sphinganine begins with the condensation of L-serine and palmitoyl-CoA. researchgate.netoup.comoncotarget.com This initial and rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgnih.gov The product of this reaction, 3-ketosphinganine, is then rapidly reduced by 3-ketodihydrosphingosine reductase (KDSR) in an NADPH-dependent manner to form sphinganine (dihydrosphingosine). mdpi.comfrontiersin.orglipidbank.jp Finally, as previously mentioned, Ceramide Synthase 5 (CERS5) acylates sphinganine with myristoyl-CoA to yield N-(tetradecanoyl)-sphinganine. uniprot.org

De Novo Synthesis Pathway of N-(tetradecanoyl)-sphinganine

| Step | Precursors | Enzyme | Product |

|---|---|---|---|

| 1 | L-serine + Palmitoyl-CoA | Serine Palmitoyltransferase (SPT) | 3-Ketosphinganine |

| 2 | 3-Ketosphinganine + NADPH | 3-Ketodihydrosphingosine Reductase (KDSR) | Sphinganine |

Salvage Pathway and Sphingolipid Recycling

In addition to de novo synthesis, cells can also produce N-(tetradecanoyl)-sphinganine through the salvage pathway. nih.govfrontiersin.org This pathway involves the recycling of sphingoid bases from the breakdown of more complex sphingolipids. creative-proteomics.comnumberanalytics.compreprints.org It is estimated that the salvage pathway can contribute significantly, from 50% to 90%, of total sphingolipid biosynthesis. nih.gov

Hydrolysis of Sphingomyelins and Other Complex Sphingolipids

Complex sphingolipids, such as sphingomyelins and glycosphingolipids, are constantly being turned over within the cell. mdpi.comnih.gov This catabolism, which mainly occurs in the lysosomes, involves the stepwise hydrolysis of these molecules by specific enzymes. creative-proteomics.com For instance, sphingomyelinases hydrolyze sphingomyelin (B164518) to produce ceramide and phosphocholine (B91661). mdpi.comcreative-proteomics.com Similarly, the breakdown of glycosphingolipids eventually yields ceramide. mdpi.com This ceramide can then be deacylated by ceramidases to release sphingosine (B13886) and a free fatty acid. frontiersin.org The resulting sphingosine can be re-acylated by ceramide synthases, including CERS5, to form various ceramides, including N-(tetradecanoyl)-sphinganine, thus completing the recycling loop. nih.govfrontiersin.org

Enzymes Involved in Sphingolipid Breakdown

The catabolism of complex sphingolipids ultimately converges on the generation and subsequent breakdown of ceramide. N-(tetradecanoyl)-sphinganine, a dihydroceramide, is a specific type of ceramide and is subject to these enzymatic processes. The breakdown of more complex sphingolipids into ceramide is a prerequisite for its catabolism. Key enzymes in this pathway include sphingomyelinases and various glycosidases, which hydrolyze sphingomyelin and glycosphingolipids, respectively, to yield ceramide. portlandpress.commdpi.com

Once formed, the primary enzymes responsible for the direct breakdown of ceramides, including N-(tetradecanoyl)-sphinganine, are ceramidase s. mdpi.comnih.gov These enzymes catalyze the deacylation of ceramide, breaking the amide bond to release a fatty acid (in this case, tetradecanoic acid) and the sphingoid base (sphinganine). nih.gov

There are several types of ceramidases, classified based on their optimal pH:

Acid Ceramidase (AC): Localized in the lysosomes, it functions optimally at an acidic pH of 4.0-4.5. mdpi.com Its activity is crucial for breaking down ceramide into sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P), a pro-survival molecule. mdpi.com

Neutral and Alkaline Ceramidase s: These enzymes are found in other cellular compartments and also contribute to ceramide hydrolysis.

The coordinated action of these hydrolases ensures the regulation of ceramide levels, ultimately leading to the formation of sphingosine. portlandpress.com Sphingosine can then be phosphorylated by sphingosine kinases to generate sphingosine-1-phosphate (S1P), which is further degraded by a lyase, marking the exit point from sphingolipid metabolism. portlandpress.commdpi.com

Table 1: Key Enzymes in Sphingolipid Catabolism

| Enzyme Family | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Sphingomyelinases (SMases) | Hydrolyze the phosphocholine headgroup from sphingomyelin. mdpi.com | Sphingomyelin | Ceramide, Phosphocholine |

| Glucosylceramidase (GCase) | Hydrolyzes glucosylceramide. mdpi.com | Glucosylceramide | Ceramide, Glucose |

| Ceramidases (CDases) | Catalyze the deacylation of ceramide. nih.gov | Ceramide (e.g., N-(tetradecanoyl)-sphinganine) | Sphingoid base (e.g., Sphinganine), Fatty Acid |

Downstream Metabolism and Conversion Products

N-(tetradecanoyl)-sphinganine is not merely a catabolic endpoint but also a crucial substrate for the synthesis of other vital bioactive sphingolipids. Its downstream metabolism follows two major pathways: phosphorylation to form ceramide phosphates and glycosylation to form a vast array of glycosphingolipids.

Phosphorylation to Ceramide Phosphates and Their Biological Activity

Ceramides, including N-(tetradecanoyl)-sphinganine, can be phosphorylated at their primary hydroxyl group by the enzyme Ceramide Kinase (CerK) . nih.govnih.gov This reaction utilizes ATP to produce Ceramide-1-Phosphate (C1P). nih.govtermedia.pl To date, CerK is the only known mammalian enzyme that catalyzes the direct phosphorylation of ceramide to generate C1P. nih.gov

C1P has emerged as a significant bioactive lipid with functions often opposing those of ceramide. nih.gov While ceramide is frequently associated with apoptosis and cell growth arrest, C1P is a potent mitogenic and pro-survival factor. nih.govmdpi.com Its biological activities are diverse and impact numerous cellular processes.

Key Biological Activities of Ceramide-1-Phosphate (C1P):

Cell Proliferation and Survival: C1P has been shown to be mitogenic for various cell types, including fibroblasts and macrophages. mdpi.com It promotes cell survival by inhibiting acid sphingomyelinase (A-SMase), thereby preventing the generation of pro-apoptotic ceramide, and by activating several pro-survival signaling pathways. nih.govnih.gov

Inflammation: C1P is a potent pro-inflammatory mediator. nih.govmdpi.com It stimulates the cytosolic phospholipase A2 (cPLA₂), leading to the release of arachidonic acid, a precursor for the synthesis of inflammatory eicosanoids like prostaglandins (B1171923). nih.govmdpi.com

Cell Migration: C1P stimulates the migration of cells, particularly macrophages, which is a critical component of the inflammatory response. nih.govmdpi.com

Table 2: Summary of Ceramide-1-Phosphate (C1P) Biological Activities

| Biological Process | Specific Effect | Key Mediators/Pathways Involved | Reference |

|---|---|---|---|

| Cell Growth & Survival | Promotes proliferation and inhibits apoptosis. | PI3-K/Akt pathway, NF-κB activation, Upregulation of Bcl-XL. | nih.govnih.govmdpi.com |

| Inflammation | Stimulates the production of inflammatory mediators. | Activation of cPLA₂, release of arachidonic acid, formation of eicosanoids. | nih.govnih.govmdpi.com |

| Cell Migration | Induces chemotaxis, especially in macrophages. | Interaction with a specific G-protein coupled receptor, activation of PI3K/Akt and MEK/ERK1-2 pathways. | nih.govmdpi.com |

Conversion to Glycosphingolipids and Gangliosides

The second major metabolic fate of N-(tetradecanoyl)-sphinganine is its use as a building block for the synthesis of glycosphingolipids (GSLs). GSLs are a diverse class of lipids characterized by a carbohydrate moiety linked to the ceramide backbone. e-dmj.org This synthesis pathway begins in the Golgi apparatus. e-dmj.orgnih.gov

The initial and rate-limiting step is the addition of a sugar molecule to the C1-hydroxyl group of ceramide. This process can follow two primary routes:

Glucosylceramide (GlcCer) Synthesis: Catalyzed by Glucosylceramide Synthase (GCS) , which transfers glucose from UDP-glucose to ceramide. GlcCer is the precursor for the vast majority of GSLs, including the ganglio-, lacto-, and neolacto-series. e-dmj.orgmdpi.com

Galactosylceramide (GalCer) Synthesis: Catalyzed by Galactosylceramide Synthase (GalCerS) , which transfers galactose from UDP-galactose to ceramide. GalCer is the primary GSL in the myelin sheath of the nervous system. nih.govmdpi.com

Following the synthesis of GlcCer or GalCer, a series of Golgi-resident glycosyltransferases sequentially add more sugar residues (such as galactose, N-acetylgalactosamine, and sialic acid) to the growing glycan chain. e-dmj.org The addition of one or more sialic acid residues to the GSL core structure results in the formation of gangliosides , which are particularly abundant in the nervous system and play critical roles in cell recognition, adhesion, and signal transduction. e-dmj.orgmdpi.com The specific structure of the ceramide, including the length of the N-acyl chain like the tetradecanoyl group, can influence the transport and subsequent glycosylation of the GSL. bohrium.com

Table 3: Initial Enzymes in Glycosphingolipid Synthesis

| Enzyme | Function | Substrate(s) | Product | GSL Series Precursor |

|---|---|---|---|---|

| Glucosylceramide Synthase (GCS) | Transfers glucose to ceramide. | Ceramide, UDP-Glucose | Glucosylceramide (GlcCer) | Ganglio-, Lacto-, Neolacto-series |

| Galactosylceramide Synthase (GalCerS) | Transfers galactose to ceramide. | Ceramide, UDP-Galactose | Galactosylceramide (GalCer) | Galacto-series (e.g., Sulfatides) |

Cellular and Subcellular Localization of N Tetradecanoyl Sphinganine

Presence in Cell Membranes

N-(tetradecanoyl)-sphinganine is a member of the sphingolipid class of lipids, which are fundamental components of cell membranes. hmdb.cahmdb.ca As a type of ceramide, it consists of a sphinganine (B43673) backbone N-acylated with tetradecanoic acid (myristic acid). hmdb.ca Sphingolipids, including N-(tetradecanoyl)-sphinganine, are integral to the structure and function of cellular membranes, contributing to their fluidity and the formation of lipid rafts. hmdb.cahmdb.ca These microdomains are crucial for signal transduction and protein trafficking.

Distribution in Specific Tissues and Cell Types

The distribution of N-(tetradecanoyl)-sphinganine and related sphingolipids is not uniform throughout the body, with particular enrichment in certain tissues and cell types.

Peripheral Nerve Cells and Central Nervous System

Sphingolipids, as a class, are notably abundant in the cells of the peripheral and central nervous systems. hmdb.cahmdb.ca They are critical components of the myelin sheath, a lipid-rich layer that insulates nerve cell axons, facilitating rapid nerve impulse conduction. contaminantdb.cahmdb.cahmdb.ca The proper composition of sphingolipids, including various ceramide species, is essential for the structural integrity and function of both the brain and spinal cord. hmdb.cahmdb.ca

Extracellular and Membrane Localization

N-(tetradecanoyl)-sphinganine and its derivatives are primarily localized to cellular membranes. hmdb.ca Specifically, its downstream product, C14 sphingomyelin (B164518), is highly enriched in the plasma membrane, predominantly in the outer leaflet. contaminantdb.cachemfont.cafoodb.ca There is also evidence suggesting a pool of sphingomyelin may exist in the inner leaflet of the membrane. hmdb.cafoodb.ca Furthermore, N-(tetradecanoyl)-sphinganine has been detected in the extracellular space. hmdb.ca In a study on vaginal lipidomics, higher concentrations of N-(tetradecanoyl)-sphinganine were found in women with cytolytic vaginosis, suggesting its potential role as a biomarker in certain conditions. capes.gov.brplos.org

Presence in Human and Mouse Metabolome

N-(tetradecanoyl)-sphinganine is a detectable metabolite in both humans and mice. hmdb.canih.gov In humans, it has been identified in various tissues and biofluids, including the placenta and blood. hmdb.cahmdb.ca As a component of the human metabolome, it is involved in the complex network of sphingolipid metabolism. hmdb.cahmdb.ca Similarly, its downstream product, C14 sphingomyelin, has been identified as a mouse metabolite. nih.gov

Subcellular Compartmentation of Sphingolipid Metabolic Pathways

The synthesis and breakdown of sphingolipids, including N-(tetradecanoyl)-sphinganine, are highly organized within the cell, occurring in specific subcellular compartments. nih.gov This spatial separation allows for precise regulation of the levels of different bioactive sphingolipids. encyclopedia.pub

The de novo synthesis of ceramides (B1148491) begins in the endoplasmic reticulum (ER). nih.govamegroups.org Here, enzymes such as ceramide synthase catalyze the acylation of sphinganine to form dihydroceramides like N-(tetradecanoyl)-sphinganine. uniprot.orggenecards.org Specifically, Ceramide Synthase 5 (CERS5) and Ceramide Synthase 6 (CERS6) are known to catalyze the formation of N-(tetradecanoyl)-sphinganine from sphinganine and tetradecanoyl-CoA. uniprot.orggenecards.orggenecards.org These enzymes are located in the ER membrane. uniprot.org

Once synthesized in the ER, ceramides can be transported to the Golgi apparatus. encyclopedia.pubamegroups.org In the Golgi, they can be further metabolized into more complex sphingolipids, such as sphingomyelin and glycosphingolipids. nih.govencyclopedia.pub This transport is a critical step in the distribution of sphingolipids to other cellular membranes. encyclopedia.pub The distinct localization of the enzymes involved in these metabolic pathways is crucial for controlling the specific functions of different sphingolipid molecules. nih.govencyclopedia.pub For instance, ceramide generated in different organelles can have distinct signaling effects. nih.gov

Interactive Data Table: Cellular and Subcellular Localization of N-(tetradecanoyl)-sphinganine and Related Compounds

| Compound/Process | Cellular/Subcellular Location | Tissue/System | Species | Reference |

| N-(tetradecanoyl)-sphinganine | Cell Membrane | General | General | hmdb.cahmdb.ca |

| Sphingolipids | Cell Membrane | Peripheral & Central Nervous System | General | hmdb.cahmdb.ca |

| C14 Sphingomyelin | Plasma Membrane (Outer & Inner Leaflet) | Nerve Cell Axons (Myelin Sheath) | Animals, Humans | contaminantdb.cahmdb.cachemfont.cafoodb.ca |

| N-(tetradecanoyl)-sphinganine | Extracellular Space | Vagina | Human | hmdb.cacapes.gov.brplos.org |

| N-(tetradecanoyl)-sphinganine | Metabolome | Placenta, Blood | Human | hmdb.cahmdb.ca |

| C14 Sphingomyelin | Metabolome | General | Mouse | nih.gov |

| Ceramide Synthesis (de novo) | Endoplasmic Reticulum | General | General | nih.govamegroups.org |

| Ceramide Synthase 5/6 | Endoplasmic Reticulum Membrane | General | Human | uniprot.orggenecards.orggenecards.org |

| Complex Sphingolipid Synthesis | Golgi Apparatus | General | General | nih.govencyclopedia.pub |

Biological Roles and Signaling Functions of N Tetradecanoyl Sphinganine

Role as a Signaling Molecule and Molecular Messenger

N-(tetradecanoyl)-sphinganine and other ceramides (B1148491) function as crucial second messengers in signal transduction pathways that govern a variety of cellular functions. hmdb.cahmdb.cacontaminantdb.canumberanalytics.com These lipids are key players in signaling events, acting as intracellular mediators that respond to extracellular stimuli and stress. uniprot.org As central intermediates in sphingolipid metabolism, ceramides like N-(tetradecanoyl)-sphinganine are considered significant cellular signals, particularly noted for their ability to induce apoptosis, or programmed cell death. hmdb.cacontaminantdb.caatsjournals.org The generation of ceramides can occur through multiple pathways, including the hydrolysis of sphingomyelin (B164518) by sphingomyelinase or through de novo synthesis starting from precursors like serine and palmitate. hmdb.cacontaminantdb.ca

Involvement in Fundamental Cellular Processes

As integral components of the sphingolipidome, ceramides such as N-(tetradecanoyl)-sphinganine are deeply involved in the control of essential cellular processes. hmdb.cafoodb.cahmdb.ca The balance between the levels of different sphingolipids, particularly the pro-apoptotic ceramides and the pro-survival sphingosine-1-phosphate (S1P), often dictates the cell's fate. researchgate.netfrontiersin.org

| Cellular Process | General Role of Sphingolipids | Specific Role of N-(tetradecanoyl)-sphinganine/Ceramides |

|---|---|---|

| Cell Division and Proliferation | Influence cell growth and proliferation. numberanalytics.comfrontiersin.org | Generally exhibit anti-proliferative effects; accumulation can decrease cell viability. researchgate.netnih.gov |

| Cell Differentiation | Essential for the differentiation of certain cell types, such as T helper 17 cells. hmdb.canih.gov | Metabolites like sphingosine-1-phosphate are key regulators. frontiersin.org |

| Cell Death (Apoptosis/Necrosis) | Key regulators of programmed cell death pathways. atsjournals.org | Acts as a precursor and direct signaling molecule for apoptosis. hmdb.cacontaminantdb.caplos.orgresearchgate.net |

| Cell Survival | The balance between ceramides and S1P is critical for cell survival. atsjournals.orgfrontiersin.org | Metabolism and conversion to other sphingolipids are crucial for escaping apoptosis. frontiersin.orgnih.gov |

| Autophagy | Implicated as regulators of autophagic processes. atsjournals.org | Can induce autophagy and lethal mitophagy. frontiersin.orgresearchgate.netnih.gov |

Sphingolipids, including N-(tetradecanoyl)-sphinganine, exert significant influence over cell division and proliferation. numberanalytics.comfrontiersin.org Ceramides are generally recognized for their anti-proliferative properties. researchgate.net For instance, research in chronic lymphocytic leukemia (CLL) has shown that inhibiting the conversion of ceramides to glucosylceramides leads to ceramide accumulation, which in turn significantly decreases cell viability and proliferation. nih.gov This highlights the oncogenic role of pathways that reduce intracellular ceramide levels. nih.gov Conversely, related sphingolipids like sphingosine (B13886) have been observed to selectively inhibit the proliferation of both normal stem cells and tumorigenic breast cells. spandidos-publications.com However, the context is critical, as some studies have found that the generation of ceramide via sphingomyelinase can be inhibitory to the proliferation of T-cells. nih.gov

The metabolism of sphingolipids is intrinsically linked to the process of cell differentiation. hmdb.cafoodb.cahmdb.ca Research has demonstrated that the de novo synthesis pathway for sphingolipids is essential for the proper differentiation of T helper 17 (TH17) cells, which are implicated in autoimmune diseases. nih.gov While direct studies on N-(tetradecanoyl)-sphinganine's specific role are part of the broader ceramide family, it is understood that the metabolic flux through ceramide to its downstream products, such as sphingosine-1-phosphate (S1P), is a key regulatory axis in differentiation. frontiersin.org

N-(tetradecanoyl)-sphinganine has been specifically identified as a potential precursor of apoptosis. plos.orgresearchgate.net As a ceramide, it is a well-established signaling molecule in the induction of programmed cell death. hmdb.cacontaminantdb.ca The accumulation of intracellular ceramides is a common feature in cells undergoing apoptosis. nih.gov This pro-apoptotic function is a cornerstone of the "sphingolipid rheostat" model, which posits that the balance between ceramide levels and the levels of the pro-survival metabolite S1P determines whether a cell lives or dies. researchgate.netfrontiersin.org Exogenously applied ceramides can trigger apoptosis in various cancer cell lines, and this effect is often associated with the accumulation of endogenous ceramides. researchgate.netnih.gov Beyond apoptosis, sphingolipid signaling pathways are also connected to other forms of regulated cell death, such as necroptosis, which can be initiated by tumor necrosis factor (TNF) signaling. genecards.orgcolumbia.edu

While ceramides are potent inducers of cell death, their metabolism is also central to cell survival. frontiersin.org Cells have mechanisms to reduce ceramide levels to escape apoptosis, such as converting them into less toxic or pro-survival lipids like sphingomyelin or glucosylceramide. frontiersin.orgnih.gov The enzyme sphingomyelin synthase, for example, is considered critical for cell growth and survival because it converts pro-apoptotic ceramide into sphingomyelin, simultaneously producing the pro-survival mediator diacylglycerol (DAG). frontiersin.org Furthermore, studies on aneuploid cancer cells, which have an abnormal number of chromosomes, show that their survival depends on maintaining sphingolipid homeostasis; disrupting this balance by increasing ceramide levels can selectively induce apoptosis in these cells. unimi.it The pro-survival molecule S1P, a direct metabolite of the ceramide pathway, is a key player in promoting cell survival and proliferation. atsjournals.orgfrontiersin.org

Autophagy, the cellular process of degrading and recycling its own components, is another fundamental process regulated by sphingolipids. atsjournals.org Research indicates that an increase in ceramide levels, for instance through the inhibition of glucosylceramide synthase, can stimulate the autophagic flux in neurons. researchgate.net In some contexts, ceramide can induce a specialized form of autophagy targeted at mitochondria, known as lethal mitophagy. frontiersin.org Stress conditions such as nutrient deprivation can lead to an elevation in specific ceramides, which in turn can trigger cellular responses including autophagy. nih.gov

Cell Migration and Adhesion

N-(tetradecanoyl)-sphinganine, a member of the dihydroceramide (B1258172) family, is implicated in the regulation of cell migration and adhesion, critical processes for tissue development, immune response, and wound healing. hmdb.camdpi.comnih.gov Sphingolipids, as a class, are integral to the modulation of cell motility and the interactions between cells and the extracellular matrix. nih.govunimi.it

The influence of ceramides on cell adhesion can be mediated through their effect on key adhesion molecules. For instance, the activity of ceramidases, enzymes that break down ceramides, can impact cell adhesion by altering the levels of integrin beta-1 (ITGB1) on the cell surface. hmdb.ca Inhibition of these enzymes leads to an increase in sphingosine, which in turn reduces the presence of ITGB1, thereby inhibiting cell adhesion. hmdb.ca While this provides an indirect link, the balance of ceramide metabolism is clearly a crucial factor. N-(tetradecanoyl)-sphinganine, as a specific dihydroceramide, is a key component of this metabolic network. hmdb.ca

Table 1: Research Findings on N-(tetradecanoyl)-sphinganine and Cell Migration/Adhesion

| Finding | Cellular Context/Model | Implication | Reference(s) |

|---|---|---|---|

| Direct Implication | General cellular processes | N-(tetradecanoyl)-sphinganine is directly involved in cell adhesion and cell migration. | hmdb.ca |

| Indirect Regulation | Golgi complex | Inhibition of ceramidase increases sphingosine levels, which inhibits the maturation of protein glycosylation, including that of integrin beta-1 (ITGB1), reducing its level on the cell surface and thus inhibiting cell adhesion. | hmdb.ca |

| General Role | General cellular processes | Bioactive sphingolipids, including ceramides, are crucial actors in the modulation of cell adhesion and migration. | mdpi.comnih.govunimi.it |

Modulation of Inflammatory Responses

N-(tetradecanoyl)-sphinganine and related ceramides are significant modulators of inflammatory pathways. uniprot.orguniprot.org The synthesis of this compound is catalyzed by ceramide synthases (CerS), particularly CerS5 and CerS6, which utilize myristoyl-CoA (the activated form of myristate) and are specific for generating C14 and C16 ceramides. frontiersin.orgmdpi.com These enzymes and their products have been shown to play a role in inflammatory responses. uniprot.orguniprot.org

Detailed research in intestinal epithelial cells has demonstrated that myristate, a precursor fatty acid, induces the expression of the proinflammatory cytokine Interleukin-6 (IL-6). nih.gov This effect is dependent on the generation of C14-ceramide by CerS5 and CerS6 through the salvage pathway, which subsequently activates the inositol-requiring enzyme 1 (IRE1) branch of the unfolded protein response. nih.gov Furthermore, various stimuli, including inflammatory cytokines like TNF-α and pathogens, can activate sphingomyelinases, leading to the breakdown of sphingomyelin and the production of ceramides, propagating inflammatory signals. frontiersin.orgjci.orgmedrxiv.org Specific ceramide species, including those with C14 acyl chains, are thus linked to the activation of key inflammatory signaling pathways such as NF-κB. unimi.itphysiology.org

Table 2: Research Findings on N-(tetradecanoyl)-sphinganine and Inflammation

| Finding | Cellular Context/Model | Mechanism/Pathway | Reference(s) |

|---|---|---|---|

| Pro-inflammatory Cytokine Induction | Intestinal epithelial cells | Myristate-induced C14-ceramide generation via CerS5/6 activates IRE1, leading to increased IL-6 expression. | nih.gov |

| Enzyme-Mediated Role | General | Ceramides generated by CERS6, which synthesizes N-(tetradecanoyl)-sphinganine, play a role in the inflammatory response. | uniprot.orguniprot.org |

| Link to Inflammatory Pathways | Muscle cells | Serum C16:0 and C18:0 ceramides (related species) correlate with markers of muscle NF-κB activation. | physiology.org |

| Response to Inflammatory Stimuli | Various | Inflammatory stimuli (e.g., TNF-α, pathogens) activate sphingomyelinases, increasing ceramide levels. | frontiersin.orgjci.org |

Interaction with Insulin (B600854) Signaling

N-(tetradecanoyl)-sphinganine is recognized as an antagonist of the insulin signaling pathway. hmdb.ca The accumulation of specific ceramides, including C14-ceramide, is strongly associated with the development of insulin resistance, a condition central to type 2 diabetes. nih.govnih.govannualreviews.org

The primary mechanism by which ceramides, including N-(tetradecanoyl)-sphinganine's desaturated counterpart C14-ceramide, impair insulin signaling is through the inhibition of Akt, also known as Protein Kinase B (PKB). frontiersin.orgjci.orgresearchgate.net Akt is a crucial kinase that facilitates insulin-mediated glucose transport into cells. frontiersin.org By inhibiting Akt, ceramides block the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby reducing glucose uptake and glycogen (B147801) synthesis. frontiersin.org Studies have shown that enhanced levels of C14 and C16 ceramides, produced in response to elevated palmitate, contribute to the disturbance of insulin secretion. nih.gov Dihydroceramides, the direct precursors to ceramides, have also been directly linked to insulin resistance and are suggested as potential plasma biomarkers for susceptibility to type 2 diabetes. researchgate.net

Table 3: Research Findings on N-(tetradecanoyl)-sphinganine and Insulin Signaling

| Finding | Cellular Context/Model | Mechanism/Pathway | Reference(s) |

|---|---|---|---|

| Antagonistic Role | General metabolic pathways | Identified as an insulin signaling antagonist. | hmdb.ca |

| Inhibition of Akt/PKB | General | Ceramides inhibit the activity of Akt/PKB, a key facilitator of glucose transport, leading to insulin resistance. | frontiersin.orgjci.orgresearchgate.net |

| Disturbance of Insulin Secretion | Muscle cell lines (L6) | C14, C16, and C24 ceramides produced in response to enhanced palmitate levels contribute to disturbed insulin secretion. | nih.gov |

| Association with Insulin Resistance | Human studies | Dihydroceramides are elevated in insulin-resistant individuals and are inversely correlated with insulin sensitivity. | researchgate.net |

Contribution to Stress Response Mechanisms

N-(tetradecanoyl)-sphinganine and its precursor/metabolite counterparts are deeply involved in cellular stress responses, particularly endoplasmic reticulum (ER) stress and oxidative stress. nih.govoaepublish.com Cellular stress, induced by factors such as chemotherapy, radiation, oxidative damage, or nutrient overload, often leads to an increase in ceramide levels through the activation of de novo synthesis or sphingomyelin hydrolysis. frontiersin.orgoaepublish.commdpi.com

Dihydroceramides, including N-(tetradecanoyl)-sphinganine, that accumulate in response to metabolic stress or the inhibition of dihydroceramide desaturase can promote ER stress. nih.gov This leads to the activation of the unfolded protein response (UPR), a signaling network designed to restore ER homeostasis. nih.govnih.gov Specifically, the generation of C14-ceramide from myristate has been shown to activate the IRE1 and PERK branches of the UPR. nih.gov While the UPR is initially a survival mechanism, sustained activation can trigger apoptosis (programmed cell death). nih.gov The balance between ceramide and its phosphorylated metabolite, sphingosine-1-phosphate, is a critical determinant of cell fate under stress conditions, with ceramide generally promoting anti-proliferative and pro-apoptotic outcomes. oaepublish.comnih.govarvojournals.org

Table 4: Research Findings on N-(tetradecanoyl)-sphinganine and Stress Response

| Finding | Cellular Context/Model | Mechanism/Pathway | Reference(s) |

|---|---|---|---|

| Induction of ER Stress | Human Embryonic Kidney (HEK293T) cells | Accumulation of dihydroceramides promotes ER stress and the unfolded protein response (UPR). | nih.gov |

| Activation of UPR Branches | Intestinal epithelial cells | Myristate-induced generation of C14-ceramide activates the IRE1 branch of the UPR. | nih.gov |

| Response to Cellular Stressors | Various | Cellular stress (chemotherapy, radiation, oxidative stress) increases ceramide levels, mediating responses like apoptosis. | oaepublish.comnih.gov |

| Regulation of Cell Fate | General | The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate is a key determinant of cell fate in response to stress. | nih.govarvojournals.org |

Implications in Disease Pathogenesis

Association with Metabolic Disorders

Sphingolipids are recognized as critical players in the development of metabolic diseases. nih.gov Conditions like obesity can lead to an increase in saturated fatty acids, which in turn elevates the production of sphingolipids, particularly ceramides (B1148491) and their precursors like N-(tetradecanoyl)-sphinganine, through the de novo synthesis pathway. nih.govnih.gov This increased flux is linked to the onset of insulin (B600854) resistance and other metabolic dysfunctions. nih.govnih.gov Studies have shown a positive association between several classes of sphingolipids, including dihydroceramides, and Metabolic Syndrome (MetS). nih.gov

Diabetes

The dysregulation of sphingolipid metabolism is a notable feature in the progression of type 2 diabetes. nih.gov Research has identified elevated plasma concentrations of sphingoid bases, such as sphinganine (B43673) (the backbone of N-(tetradecanoyl)-sphinganine) and sphingosine (B13886), in individuals with type 2 diabetes compared to healthy controls. nih.govmdpi.com This suggests an overactive de novo synthesis pathway for sphingolipids. Furthermore, atypical deoxysphingoid bases like deoxysphinganine have been found in increased concentrations in subjects with impaired fasting glucose and type 2 diabetes, with their levels showing significant predictive value for the disease. mdpi.com The accumulation of ceramides, for which dihydroceramides are direct precursors, is strongly linked to the development of insulin resistance, a hallmark of type 2 diabetes. nih.gov

Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Evidence points to a significant role for sphingolipids in its pathogenesis. nih.gov A study involving over 2,000 subjects found that several classes of sphingolipids, specifically ceramides and dihydroceramides like N-(tetradecanoyl)-sphinganine, were positively associated with metabolic syndrome and its individual components. nih.gov Elevated levels of deoxysphinganine have also been observed in individuals with metabolic syndrome, further strengthening the link between altered sphingolipid pathways and this condition. mdpi.com

Role in Cardiovascular Diseases

Emerging evidence highlights sphingolipids as key bioactive molecules that influence cardiovascular health and disease. nih.gov They are involved in critical cellular processes related to inflammation, lipid metabolism, and cell signaling within the cardiovascular system. nih.gov Dysregulation of their metabolism is associated with an increased risk of conditions like atherosclerosis, hypertension, and heart failure. mdpi.comencyclopedia.pub Lipoprotein aggregates taken from atherosclerotic plaques have been found to be enriched with ceramide. nih.gov

In animal studies, inhibiting the first step of sphingolipid synthesis, a process that produces sphinganine, has shown protective effects. Treatment with myriocin, an inhibitor of the enzyme serine palmitoyltransferase, resulted in a significant reduction in atherosclerotic lesion area in mice, an effect that was independent of cholesterol levels. nih.gov This suggests that the downstream products of this pathway, which include N-(tetradecanoyl)-sphinganine and other dihydroceramides, possess pro-atherogenic properties. nih.gov The positive association of dihydroceramides with metabolic syndrome, a major driver of cardiovascular disease, further supports their role in cardiovascular pathogenesis. nih.gov

Involvement in Neurological Syndromes

The brain maintains a delicate balance of sphingolipids, which is essential for normal neuronal function, including development, signaling, and survival. nih.gov Consequently, disruptions in sphingolipid metabolism have been linked to the pathophysiology of several severe neurological and neurodegenerative disorders. nih.govelsevierpure.com

Alzheimer's Disease

Altered sphingolipid metabolism is a significant feature in the pathology of Alzheimer's disease (AD). nih.govdovepress.com Studies of brain tissue from AD patients have revealed abnormal levels of various sphingolipids. dovepress.com Specifically, levels of ceramide and its precursor, sphingosine, have been found to be elevated in AD brains compared to healthy controls. nih.gov Integrative analyses combining transcriptomic and epigenomic data from AD patients have identified the dysregulation of numerous sphingolipid-related genes, highlighting the pathway's importance in the disease process. elsevierpure.comdntb.gov.ua These findings suggest that the metabolic pathways leading to the formation of compounds like N-(tetradecanoyl)-sphinganine are perturbed in Alzheimer's disease.

Hereditary Sensory and Autonomic Neuropathy

Hereditary Sensory and Autonomic Neuropathy type 1 (HSAN1) is a rare inherited disorder characterized by a severe loss of sensation in the extremities. neuropathycommons.org The genetic basis for HSAN1 lies in mutations in the SPTLC1 or SPTLC2 genes. neuropathycommons.orgnih.govnih.gov These genes code for subunits of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo synthesis of all sphingolipids, including the sphinganine core of N-(tetradecanoyl)-sphinganine. nih.govnih.gov

The mutations in SPT associated with HSAN1 cause a "gain-of-function" alteration, leading the enzyme to use alternative substrates (L-alanine instead of L-serine). nih.govuzh.ch This results in the production of atypical and neurotoxic 1-deoxysphingoid bases. neuropathycommons.orguzh.ch These abnormal metabolites lack a critical hydroxyl group, which prevents them from being further metabolized into complex sphingolipids or being degraded. uzh.ch Their subsequent accumulation in neurons is believed to be the primary cause of the neurodegeneration and sensory loss seen in HSAN1. uzh.ch

Interactive Data Table: Sphingolipid Involvement in Disease

The table below summarizes the association of N-(tetradecanoyl)-sphinganine and related sphingolipid classes with the discussed diseases.

| Disease Category | Specific Disease | Associated Sphingolipid Class | Observed Effect/Role |

| Metabolic Disorders | Diabetes | Dihydroceramides, Sphinganine, Deoxysphinganine | Positive association with disease; Elevated plasma levels nih.govnih.govmdpi.com |

| Metabolic Syndrome | Dihydroceramides, Ceramides, Deoxysphinganine | Positive association with disease and its components nih.govmdpi.com | |

| Cardiovascular Diseases | Atherosclerosis | Dihydroceramides, Ceramides | Implicated as pro-atherogenic; Enriched in plaques nih.govnih.gov |

| Neurological Syndromes | Alzheimer's Disease | Ceramides, Sphingosine | Elevated levels in brain tissue nih.gov |

| HSAN Type 1 | 1-Deoxysphingoid bases | Accumulation due to SPT mutation leads to neurotoxicity neuropathycommons.orguzh.ch |

Neurodegenerative Disorders

Sphingolipids are integral components of neural cell membranes and are involved in critical cellular processes within the brain. nih.govnih.gov Alterations in sphingolipid metabolism have been increasingly implicated in the pathogenesis of several neurodegenerative diseases. ascopubs.orgascopubs.orgnih.gov While direct research specifically isolating the role of N-(tetradecanoyl)-sphinganine in these conditions is nascent, the broader understanding of ceramide and dihydroceramide (B1258172) metabolism provides a foundational context.

In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), there is evidence of dysregulated sphingolipid metabolism. ascopubs.orgwaocp.org Studies have reported changes in the levels of various ceramide species in the brains of patients with these diseases. nih.govnih.gov For instance, some research points to an elevation of certain ceramides in Alzheimer's disease, which may contribute to neuronal apoptosis, or programmed cell death. nih.govwaocp.org The accumulation of specific ceramides has been associated with the cellular stress and death of neurons, a hallmark of neurodegenerative disorders. mdpi.com However, the specific contribution of N-(tetradecanoyl)-sphinganine to these processes is an area that requires more targeted investigation.

The complexity of sphingolipid metabolism, with its numerous enzymatic pathways and interconnected metabolites, makes it challenging to pinpoint the precise role of a single molecular species. Future lipidomic studies that quantify individual dihydroceramide species, including N-(tetradecanoyl)-sphinganine, in affected brain tissues will be crucial for elucidating its specific involvement in the pathology of neurodegenerative disorders.

Contribution to Cancer Development and Progression

The involvement of sphingolipids in cancer is multifaceted, with different species playing opposing roles in cell survival and death. N-(tetradecanoyl)-sphinganine, through its metabolic pathways, is implicated in mechanisms that can influence tumor growth and response to therapy.

Impact on Cell Growth, Arrest, and Apoptosis in Cancer

N-(tetradecanoyl)-sphinganine is a dihydroceramide, a precursor to ceramides. Ceramides are widely recognized as pro-apoptotic lipids, meaning they can induce programmed cell death. nih.govnih.gov An accumulation of intracellular ceramides is a common cellular response to chemotherapy and radiation, leading to the death of cancer cells. nih.gov

One study on HCT-116 colon cancer cells identified the accumulation of ceramide (d18:1/14:0), which corresponds to N-(tetradecanoyl)-sphinganine, in the extracellular environment following treatment with an anticancer composition. waocp.org This suggests that the metabolism and secretion of this specific dihydroceramide may be part of the cellular response to anti-cancer drugs, potentially contributing to the induction of cell death. waocp.org

Furthermore, the "tetradecanoyl" component of the molecule, also known as myristoyl, is attached to proteins in a process called N-myristoylation, catalyzed by N-myristoyltransferase (NMT). Inhibition of NMT has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. waocp.org This suggests that interference with the pathways involving the myristoyl group can disrupt cancer cell proliferation.

| Cancer Cell Line | Observed Effect of Related Compound/Pathway | Reference |

| HCT-116 (Colon Cancer) | Accumulation of extracellular ceramide (d18:1/14:0) after drug treatment. | waocp.org |

| Various Cancer Cell Lines | Inhibition of N-myristoyltransferase induces cell cycle arrest and apoptosis. | waocp.org |

Potential as a Therapeutic Target in Oncology

The pathways involving N-(tetradecanoyl)-sphinganine present potential targets for cancer therapy. The enzyme N-myristoyltransferase (NMT), which utilizes the tetradecanoyl (myristoyl) group, has emerged as a promising target in oncology. geneonline.com Aberrant NMT expression has been observed in cancer cells, and its inhibition represents a novel therapeutic strategy. ascopubs.org

Preclinical studies have demonstrated that NMT inhibitors can induce apoptosis in cancer cells at concentrations that are less toxic to normal cells. nih.gov This has led to the development of NMT inhibitors, such as zelenirstat (formerly PCLX-001), which have entered phase I clinical trials for patients with advanced solid tumors and B-cell lymphomas. ascopubs.orgascopubs.orgnih.govpacylex.com These trials have shown that NMT inhibitors are generally well-tolerated and exhibit early signs of anticancer activity. ascopubs.orgnih.gov

The development of drugs that can modulate the levels of specific ceramides, including N-(tetradecanoyl)-sphinganine, or target enzymes like NMT, holds promise for new cancer treatment strategies. geneonline.com

| Therapeutic Strategy | Mechanism of Action | Status | Reference |

| NMT Inhibition (e.g., Zelenirstat) | Blocks the attachment of myristoyl groups to proteins crucial for cancer cell signaling and survival. | Phase I Clinical Trials | ascopubs.orgascopubs.orgnih.govpacylex.com |

Role in Infectious Diseases

Sphingolipids play a crucial role in the interactions between hosts and pathogens. Pathogens have evolved mechanisms to manipulate host sphingolipid metabolism to their advantage, while the host utilizes sphingolipids in its defense mechanisms.

Microbial Infections

In the context of microbial infections, host sphingolipids are often exploited by pathogens to facilitate their entry into cells and to promote their survival and replication. geneonline.comfrontiersin.org Bacteria can utilize host ceramides and other sphingolipids to mediate attachment to and invasion of host cells. frontiersin.org For example, some bacteria can trigger the activation of host enzymes that produce ceramides, creating platforms in the cell membrane that facilitate bacterial uptake. frontiersin.org

While direct evidence for the specific role of N-(tetradecanoyl)-sphinganine in these processes is limited, the broader involvement of ceramides in bacterial pathogenesis is well-documented. Conversely, some sphingolipids, such as sphingosine, have demonstrated direct antimicrobial properties. mdpi.comresearchgate.net Further research is needed to determine if N-(tetradecanoyl)-sphinganine or its metabolites possess similar antimicrobial activities or if they are primarily manipulated by microbes for their pathogenic purposes.

Chronic Trypanosoma cruzi Infection

Trypanosoma cruzi is the protozoan parasite that causes Chagas disease. nih.govnih.gov The enzyme N-myristoyltransferase (NMT) in T. cruzi has been identified as a promising drug target. nih.govnih.govbohrium.com NMT is essential for the viability of the parasite, as it attaches myristate (tetradecanoate) to a number of proteins that are critical for the parasite's structure and function. nih.govmdpi.com

Inhibition of T. cruzi NMT (TcNMT) has been shown to have a potent anti-proliferative effect on the parasite at various stages of its life cycle, including the intracellular amastigote stage, which is responsible for the chronic phase of Chagas disease. nih.gov Preclinical studies with NMT inhibitors have demonstrated their efficacy in reducing parasite load in cellular and animal models of T. cruzi infection. nih.govnih.gov These findings validate TcNMT as a potential chemotherapeutic target for the development of new treatments for Chagas disease. nih.gov

| Pathogen | Role of Related Compound/Pathway | Therapeutic Implication | Reference |

| Trypanosoma cruzi | N-myristoyltransferase is essential for parasite viability. | Inhibition of TcNMT is a promising strategy for Chagas disease treatment. | nih.govnih.govbohrium.commdpi.com |

Vulvovaginal Candidiasis and Cytolytic Vaginosis

Recent lipidomic studies have shed light on the distinct vaginal microenvironments associated with vulvovaginal candidiasis (VVC) and cytolytic vaginosis (CV). While both conditions can present with similar symptoms, their underlying biochemical profiles differ significantly.

A 2018 pilot study utilizing liquid chromatography-mass spectrometry analyzed the vaginal discharge of women with VVC, CV, and healthy controls. The research identified 38 potential lipid biomarkers that correlated with inflammation, oxidative stress, apoptosis, and the integrity of vaginal epithelial tissue. nih.gov Notably, the study found that concentrations of N-(tetradecanoyl)-sphinganine were significantly greater in the cytolytic vaginosis group compared to both the vulvovaginal candidiasis and control groups. nih.gov This finding suggests that N-(tetradecanoyl)-sphinganine may be a key biomarker for CV and could be implicated in its pathogenesis, which is characterized by an overgrowth of Lactobacilli and subsequent lysis of vaginal epithelial cells. nih.govnih.govdermnetnz.org In contrast, lipids associated with epithelial tissue integrity were more pronounced in the control group. nih.gov

Table 1: Key Lipid Biomarkers in Vaginal Health

| Condition | Associated Lipid Biomarkers with Higher Concentrations |

|---|---|

| Cytolytic Vaginosis | N-(tetradecanoyl)-sphinganine , DL-PPMP, 1-oleoyl-cyclic phosphatidic acid, palmitic acid, 5-aminopentanoic acid nih.gov |

| Vulvovaginal Candidiasis | Glycochenodeoxycholic acid-7-sulfate, O-adipoylcarnitine, undecanoic acid, lipoic acid nih.gov |

| Control (Healthy) | 1-nonadecanoyl-glycero-3-phosphate, eicosadienoic acid, 1-stearoyl-cyclic-phosphatidic acid nih.gov |

Giardiasis and Inflammatory Bowel Disease

Giardiasis: The intestinal protozoan parasite Giardia lamblia relies on scavenging lipids from its host environment due to its limited capacity for de novo lipid synthesis. nih.gov Sphingolipids are essential for the parasite's life cycle, particularly for the process of encystation, which is required for transmission. nih.govutep.edu Research has shown that Giardia possesses a dynamic sphingolipid metabolic pathway, obtaining and remodeling lipids like ceramides and sphingoid bases from its growth medium. frontiersin.org Inhibition of key enzymes in this pathway, such as glucosylceramide synthase, blocks parasite replication and differentiation into cysts. nih.gov This highlights the critical role of ceramide and dihydroceramide metabolism, including compounds like N-(tetradecanoyl)-sphinganine, for the survival and pathogenesis of the parasite. nih.govfrontiersin.org

Inflammatory Bowel Disease (IBD): Sphingolipid metabolism is significantly altered in patients with inflammatory bowel disease (IBD), such as ulcerative colitis (UC) and Crohn's disease. nih.govnih.govmdpi.com These lipids are crucial for maintaining the intestinal barrier and regulating immune responses. nih.gov One study on UC patients revealed that the de novo synthesis of sphingolipids is reduced in inflamed colon tissue, leading to a significant decrease in the levels of most dihydroceramides. nih.govfraunhofer.de

The synthesis of N-(tetradecanoyl)-sphinganine is dependent on ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6), which preferentially use C14 and C16 acyl-CoAs. nih.gov Research has shown that the expression levels of these specific synthases are altered in the white blood cells of UC patients, indicating a dysregulation in the pathways responsible for producing C14-dihydroceramides. nih.gov This disruption of dihydroceramide levels in the colon tissue may be an important trigger in the pathogenesis of UC. nih.govfraunhofer.de

Autoimmune Disorders

Ceramides and their precursors, dihydroceramides, are potent signaling molecules involved in modulating immune and inflammatory responses. nih.govphysiology.org In the context of autoimmune rheumatic diseases (AIRDs), lipid metabolism is severely altered, leading to changes in the concentration and variety of ceramides in tissues. nih.govresearchgate.net These lipids can influence key cellular processes such as apoptosis and the production of pro-inflammatory factors. nih.gov

While direct studies on N-(tetradecanoyl)-sphinganine are limited, the broader class of dihydroceramides is implicated in these conditions. physiology.org The balance between different sphingolipid species is critical for immune homeostasis, and a shift in this balance can drive inflammatory processes. nih.govnih.gov For example, ceramides can activate pathways leading to the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Therefore, dysregulation in the synthesis or degradation of dihydroceramides like N-(tetradecanoyl)-sphinganine is likely to contribute to the chronic inflammation characteristic of many autoimmune disorders.

Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, often due to deficient enzymes. nih.govnih.gov A major subgroup of these disorders, the sphingolipidoses, are characterized by the accumulation of sphingolipids within lysosomes. nih.govnih.gov

N-(tetradecanoyl)-sphinganine is directly relevant to the pathophysiology of several sphingolipidoses:

Farber Disease: This disorder is caused by a deficiency in the enzyme acid ceramidase, which is responsible for breaking down ceramide into sphingosine and a fatty acid. nih.govmhmedical.com The deficiency leads to the lysosomal accumulation of various ceramides. nih.govmhmedical.com A study of Farber disease patients identified elevated levels of specific dihydroceramides in plasma, demonstrating the direct consequence of the enzymatic block on this class of molecules. nih.gov

Niemann-Pick Disease: In Niemann-Pick disease type A, a deficiency in acid sphingomyelinase leads to a massive accumulation of sphingomyelin (B164518). nih.gov More broadly, Niemann-Pick type C involves the accumulation of sphingosine and sphinganine, the direct precursors for dihydroceramide synthesis. nih.gov This upstream accumulation can disrupt the entire sphingolipid metabolic pathway.

The accumulation of these lipids, including dihydroceramides, within the lysosome disrupts cellular homeostasis, leading to the severe and progressive symptoms associated with these diseases. nih.gov

Table 2: Associated Lysosomal Storage Diseases

| Disease | Deficient Enzyme | Primary Accumulated Lipid(s) | Relevance of N-(tetradecanoyl)-sphinganine |

|---|---|---|---|

| Farber Disease | Acid Ceramidase | Ceramides, Dihydroceramides nih.govmhmedical.com | Accumulates due to catabolic enzyme deficiency. |

| Niemann-Pick Disease (A/C) | Acid Sphingomyelinase (Type A) / NPC1/NPC2 proteins (Type C) | Sphingomyelin, Sphingosine, Sphinganine nih.govnih.gov | Precursor (sphinganine) accumulates, disrupting downstream metabolism. |

| Gaucher Disease | Glucocerebrosidase | Glucosylceramide, Glucosylsphingosine amicusrx.com | Part of the interconnected sphingolipid pathway that is globally dysregulated. |

Analytical Methodologies for N Tetradecanoyl Sphinganine Research

Lipidomics Approaches

Lipidomics encompasses the large-scale study of lipids in biological systems. mdpi.com This field has become indispensable for understanding the roles of lipids like N-(tetradecanoyl)-sphinganine in cellular processes and disease. iapchem.orgsemanticscholar.org The primary analytical approaches in lipidomics can be broadly categorized as global (or untargeted) analysis, targeted analysis, and workflows for the discovery of novel lipids. iapchem.org

Global Lipidomic Analysis

Global lipidomics, often referred to as untargeted or "shotgun" lipidomics, aims to identify and quantify a broad spectrum of lipids within a sample to provide a comprehensive snapshot of the lipidome. mdpi.comiapchem.org This approach is powerful for exploratory studies, allowing researchers to compare lipid profiles between different biological states, such as in disease progression or in response to treatment. thermofisher.com For instance, an untargeted lipidomic analysis of plasma samples from patients with Chagas disease identified significant changes in various lipid classes, including sphingolipids like N-(tetradecanoyl)-sphinganine. nih.gov

These "shotgun" techniques often involve direct infusion of a total lipid extract into a mass spectrometer, relying on the instrument's capabilities to differentiate and identify numerous lipid species simultaneously. mdpi.comiapchem.org While rapid and capable of high-throughput analysis, a key challenge of global lipidomics is the potential for ion suppression and the ambiguous identification of isobaric and isomeric lipid species. algimed.com

Targeted Lipidomic Analysis

In contrast to the broad survey of global lipidomics, targeted lipidomic analysis focuses on the accurate quantification of specific, predefined lipid molecules or classes. iapchem.org This approach offers enhanced sensitivity, specificity, and quantitative accuracy for lipids of interest, such as N-(tetradecanoyl)-sphinganine. algimed.com Targeted methods are particularly useful for validating findings from global analyses or for investigating specific metabolic pathways. thermofisher.com

A common strategy involves the use of liquid chromatography to separate lipid classes before detection by a mass spectrometer operating in a targeted mode, such as Multiple Reaction Monitoring (MRM). algimed.com This combination, often referred to as LC-MS/MS, minimizes interferences and allows for precise measurement. For example, a targeted method using qualified MRM transitions can quantify approximately 1150 different lipid molecular species. algimed.com In a study of vaginal discharge, a non-targeted LC-MS analysis identified N-(tetradecanoyl)-sphinganine as a potential biomarker in cytolytic vaginosis, a finding that could be further investigated with a targeted approach for absolute quantification. plos.orgnih.govcapes.gov.br

Novel Lipid Discovery

Lipidomics also facilitates the discovery and characterization of previously unknown lipids. iapchem.org This process often begins with untargeted analyses where unidentified signals in the mass spectra suggest the presence of novel molecules. nih.gov Subsequent investigation using advanced mass spectrometry techniques, such as tandem MS (MS/MS) and high-resolution MS, allows for structural elucidation. thermofisher.comnih.gov

For example, a study using LC/MS analysis of stratum corneum lipids not only profiled known ceramides (B1148491) but also revealed the presence of other lipid subclasses. nih.gov Through further analysis with LC/MS/MS, one of these was identified as a new ceramide subclass. nih.gov The discovery of novel lipids is crucial for expanding our understanding of lipid diversity and function. The development of new analytical methods, including novel derivatization reagents and advanced chromatographic techniques, continues to drive the discovery of new lipid species. researcher.lifequt.edu.au

Mass Spectrometry (MS)-based Techniques

Mass spectrometry is the cornerstone of modern lipidomics, providing the sensitivity and specificity required to analyze the vast and complex array of lipid molecules. mdpi.com It functions by measuring the mass-to-charge ratio (m/z) of ionized molecules, allowing for their identification and quantification. iastate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of ceramides, including N-(tetradecanoyl)-sphinganine. nih.govnih.govnih.gov This method couples the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. nih.gov LC separates the complex mixture of lipids from a biological sample before they enter the mass spectrometer, which reduces ion suppression and allows for the differentiation of isomeric and isobaric species. algimed.com

In a typical LC-MS/MS workflow for sphingolipid analysis, lipids are first extracted from the biological matrix. nih.gov The extract is then injected into an LC system, often using a reversed-phase or normal-phase column, to separate the lipids based on their physicochemical properties. iapchem.orgnih.gov The separated lipids are then ionized and analyzed by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions, which is crucial for the definitive identification of specific lipid species. nih.govresearchgate.net This technique has been successfully applied to quantify ceramides and other sphingolipids in various biological samples, including human skin and plasma. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermolabile molecules like lipids, as it minimizes fragmentation during the ionization process. iastate.edu In ESI, a liquid sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and can be directed into the mass spectrometer. iastate.edu

ESI can be operated in both positive and negative ion modes, providing complementary information for lipid identification. For sphingolipids like N-(tetradecanoyl)-sphinganine, positive ion mode typically yields abundant protonated molecules ([M+H]+), while negative ion mode produces deprotonated molecules ([M-H]-). unb.br The choice of ionization mode can influence the sensitivity and the fragmentation patterns observed in MS/MS experiments. unb.br ESI-MS has been instrumental in the analysis of a wide range of sphingolipids, enabling the detection of numerous congeners and facilitating the study of their complex metabolic pathways. nih.govnih.govunb.br

Imaging Mass Spectrometry for Spatial Distribution

Imaging Mass Spectrometry (IMS) has emerged as a powerful tool for visualizing the spatial distribution of lipids like N-(tetradecanoyl)-sphinganine directly in tissue sections without the need for extraction, purification, or labeling. srce.hr This technique provides a molecular microscope, revealing the localization and relative abundance of numerous molecular species in a single measurement. srce.hr

Several IMS techniques are prominent in lipidomics, each with distinct advantages:

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-IMS is a widely used technique for lipid imaging in tissues. srce.hr It involves coating a tissue slice with a matrix that absorbs laser energy, leading to the desorption and ionization of analytes. nih.gov This method is effective for mapping the distribution of various lipids, including sphingolipids. nih.gov High-resolution MALDI-IMS has been successfully used to visualize the spatial distribution of sphingomyelins and ceramide-1-phosphates in porcine lens tissue. nih.gov

Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique that uses a charged solvent spray to desorb and ionize molecules from a surface. mdpi.com A key advantage of DESI is that it does not require a matrix, allowing for multiple analyses on the same tissue sample. mdpi.com

Secondary Ion Mass Spectrometry (SIMS): SIMS offers high spatial resolution, making it suitable for deciphering the distribution of lipids at a subcellular level, though it typically has a lower mass range. srce.hr

These imaging techniques are generally considered qualitative or semi-quantitative. mdpi.com However, they provide invaluable insights into the tissue-specific roles and metabolism of sphingolipids by revealing their precise location. srce.hrnih.gov The integration of the spectral signal for a specific mass-to-charge ratio (m/z) with its corresponding location on the sample allows for the creation of a false-color image representing the analyte's distribution. nih.gov

Sample Preparation and Extraction Methods for Lipidomics

The accurate analysis of N-(tetradecanoyl)-sphinganine relies heavily on efficient and unbiased extraction from complex biological matrices. nih.gov Liquid-liquid extraction is a cornerstone of lipidomics, aiming to maximize the recovery of diverse lipid classes. creative-proteomics.com

Modified Bligh and Dyer Method

The Bligh and Dyer method is a classic and rapid technique for total lipid extraction. nih.gov Originally developed for fish muscle, it uses a chloroform (B151607)/methanol (B129727)/water solvent system. vliz.be The initial ratio is typically 1:2:0.8 (chloroform/methanol/water), which changes after the addition of more chloroform and water to induce phase separation. vliz.be

A modified Bligh and Dyer method is frequently employed for the extraction of sphingolipids from various mammalian tissues. researchgate.netnih.gov This protocol involves partitioning lipids into a binary mixture of chloroform and methanol. researchgate.netnih.gov The organic phase, containing the lipids, is then collected for further analysis. metabolomicsworkbench.org While effective for samples with low lipid content, the original Bligh and Dyer method can underestimate lipid content in samples with higher lipid concentrations. vliz.be Modifications to the solvent-to-sample ratio are often necessary to ensure quantitative recovery. vliz.be

Modified Folch Method

The Folch method is another gold-standard procedure for lipid extraction, utilizing a 2:1 chloroform/methanol mixture. nih.gov It is particularly favored for extracting lipids from solid tissues. nih.gov The original method uses a high solvent-to-sample ratio (20:1) to ensure thorough extraction. vliz.be After homogenization, a salt solution is added to create a biphasic system, with the lower chloroform layer containing the extracted lipids. creative-proteomics.comvliz.be

Modifications to the Folch method often involve adjusting the solvent ratios and volumes to accommodate different sample types and sizes. frontiersin.orgmdpi.com Despite its effectiveness, a drawback of the Folch method is that the lipid-containing phase is the lower layer, which can make collection more difficult and prone to contamination from the insoluble material that gathers at the interface of the two phases. rsc.org

Methyl tert-butyl ether (MTBE) Method

The methyl tert-butyl ether (MTBE) method has gained popularity as a halogen-free alternative to the traditional chloroform-based extractions. rsc.org This method uses a mixture of MTBE, methanol, and water. nih.gov A significant advantage of the MTBE method is that the lipid-containing organic phase is the upper layer due to MTBE's lower density. nih.gov This simplifies the collection of the lipid extract and minimizes contamination from the precipitated, non-extractable matrix at the bottom of the tube. nih.govrsc.org

Studies have shown that the MTBE method provides similar or even better recovery for most major lipid classes, including ceramides, compared to the Folch and Bligh and Dyer methods. nih.govmdpi.com It is particularly well-suited for high-throughput and automated lipidomics workflows. nih.gov This method has been successfully applied to extract sphingolipids from various biological samples, including aqueous humor and rice bran. researchgate.netmdpi.comnih.gov

Butanol/Methanol (BUME) Method

The Butanol/Methanol (BUME) method is a chloroform-free technique that uses a mixture of butanol and methanol for extraction. environmentalepigenetics.com It was developed as a simple, rapid, and automatable method for total lipid extraction from animal tissues. environmentalepigenetics.com The BUME method has been reported to provide lipid recoveries comparable or superior to the Folch method, especially for more polar lipids. environmentalepigenetics.commdpi.com

The procedure typically involves a two-step extraction with a butanol/methanol (3:1) mixture, followed by the addition of a heptane/ethyl acetate (B1210297) mixture and an acidic aqueous solution to induce phase separation. mdpi.commdpi.com The upper organic phase contains the extracted lipids. mdpi.com This method is valued for its use of less toxic solvents and its efficiency. environmentalepigenetics.commdpi.com

Internal Standards and Quantitative Analysis

Quantitative analysis of N-(tetradecanoyl)-sphinganine, typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), necessitates the use of internal standards (IS). creative-proteomics.combiorxiv.org Internal standards are crucial for correcting variations that can occur during sample preparation, extraction, and analysis, including extraction efficiency and matrix effects like ion suppression or enhancement. srce.hr

Ideally, a stable isotope-labeled version of the analyte of interest is the best internal standard for quantitative analysis. srce.hriapchem.org For the broader class of ceramides and sphingoid bases, commercially available internal standard mixtures are often used. iapchem.orgfrontiersin.org These mixtures, such as the SPLASH® LIPIDOMIX®, contain non-endogenous, odd-chain length or stable isotope-labeled lipids, including C17 base sphingosine (B13886), sphinganine (B43673), and C12:0 ceramide. iapchem.orgavantiresearch.com The use of these standards allows for the ratiometric quantification of endogenous sphingolipids. researchgate.net

LC-MS/MS, particularly with techniques like Multiple Reaction Monitoring (MRM), provides high sensitivity and specificity for quantifying individual ceramide species, even at very low concentrations. creative-proteomics.combiorxiv.orgresearchgate.net The combination of chromatographic separation with the specificity of tandem mass spectrometry allows for the resolution and accurate measurement of structurally similar lipid molecules. creative-proteomics.comresearchgate.net The assay's accuracy and precision are validated against regulatory guidelines, ensuring reliable quantification. biorxiv.org

Data Analysis and Bioinformatics Tools for Lipidomics

The analysis of N-(tetradecanoyl)-sphinganine and other lipids through high-throughput methods like mass spectrometry generates vast and complex datasets. nih.gov Extracting biologically meaningful information from this raw data is a significant challenge that necessitates a sophisticated workflow involving data processing, statistical analysis, and interpretation using specialized bioinformatics tools. nih.govthermofisher.com The ultimate goal is to identify and quantify lipid species, uncover significant changes in their abundance between different experimental conditions, and place these findings into a biological context. nih.govthermofisher.com

A typical lipidomics data analysis workflow begins after data acquisition from analytical instruments and involves several key stages: data pre-processing, statistical analysis to identify significant features, and functional interpretation. thermofisher.comcreative-proteomics.commetwarebio.com

Data Pre-processing and Statistical Analysis

Raw data from techniques like liquid chromatography-mass spectrometry (LC-MS) requires substantial pre-processing to become suitable for statistical analysis. nih.govresearchgate.net This includes steps like peak picking (distinguishing true signals from noise), retention time alignment, and normalization to correct for variations in sample loading and instrument response. nih.govnih.gov

Once the data is cleaned and normalized, statistical methods are applied to identify lipids, such as N-(tetradecanoyl)-sphinganine, that are differentially abundant between study groups. creative-proteomics.com These methods can be broadly categorized as univariate and multivariate. nih.gov

Univariate Analysis: These methods assess the relationship between a single lipid species and the groups of interest. nih.gov Common techniques include the Student's t-test for comparing two groups and the Analysis of Variance (ANOVA) for comparing more than two groups. thermofisher.comcreative-proteomics.com The result is a p-value, which indicates the probability that an observed difference is due to chance. nih.gov Volcano plots are a common visualization tool, plotting the statistical significance against the magnitude of change (fold change) for each lipid. creative-proteomics.com

Multivariate Analysis: These techniques examine the relationships among multiple lipids simultaneously, which is crucial for handling the highly correlated nature of lipidomics data. nih.govcreative-proteomics.com

Principal Component Analysis (PCA): An unsupervised method used for initial data exploration, quality control, visualizing trends, and identifying outliers. creative-proteomics.com

Partial Least Squares Discriminant Analysis (PLS-DA): A supervised method used to build a model that separates the experimental groups based on their lipid profiles. creative-proteomics.com It helps in identifying the lipids that contribute most to this separation, making it a powerful tool for biomarker discovery. creative-proteomics.comescholarship.org An extension, Orthogonal PLS-DA (OPLS-DA), further refines the model for better interpretation. creative-proteomics.com

Bioinformatics Software and Platforms

A wide array of bioinformatics tools, ranging from commercial software suites to open-source packages, is available to facilitate the lipidomics workflow. These platforms provide functionalities for data processing, statistical analysis, lipid identification against databases, and visualization. lipidomicssociety.orgdenbi.de

| Tool/Platform | Type | Key Functions |

|---|---|---|

| MetaboAnalyst | Web-based Platform | Supports a wide range of statistical analyses (t-tests, ANOVA, PCA, PLS-DA), pathway analysis, and functional enrichment analysis. lipidmaps.orgnih.govnih.gov It features a smart name-matching algorithm to improve lipid identification against internal databases. oup.com |

| Lipidr | Open-source R Package | Enables a comprehensive workflow including data inspection, normalization, uni- and multivariate analyses, and a novel lipid set enrichment analysis. acs.org It can directly import data from software like Skyline. acs.org |